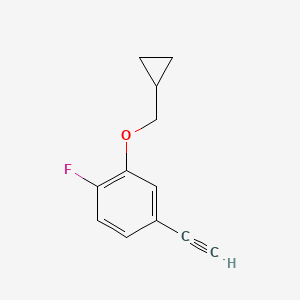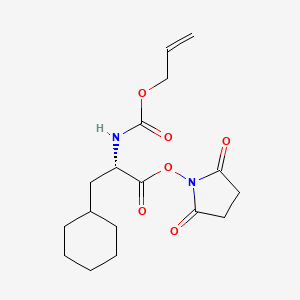
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene is an organic compound that features a bromine atom, a methoxybenzyl group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene typically involves the following steps:
Methoxybenzylation: The attachment of a methoxybenzyl group to the benzene ring.
These reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxybenzylation, and vinylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation Reactions: The vinyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-((4-methoxybenzyl)oxy)-3-vinylbenzene involves its interaction with various molecular targets. The bromine atom and vinyl group can participate in electrophilic and nucleophilic reactions, respectively, affecting different biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the vinyl group.
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene: Contains a methyl group instead of a vinyl group.
Eigenschaften
IUPAC Name |
2-bromo-1-ethenyl-3-[(4-methoxyphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-3-13-5-4-6-15(16(13)17)19-11-12-7-9-14(18-2)10-8-12/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFEDDGVNOVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170588.png)
![Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170596.png)
![Methyl 2-(3-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170597.png)
![2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B8170612.png)
![2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8170628.png)


